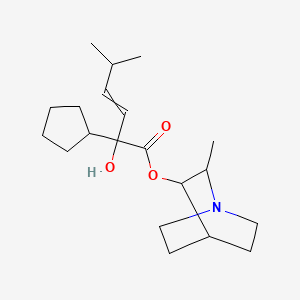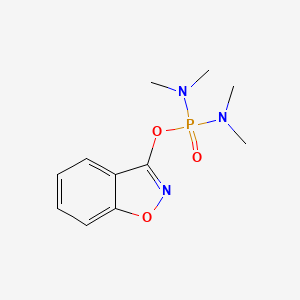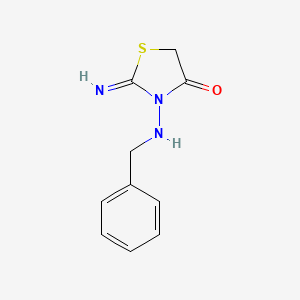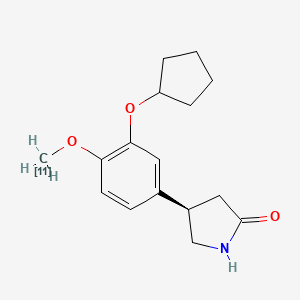
Rolipram, (R)-, C-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rolipram, ®-, C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes . This compound is particularly valuable in neuroscience research for studying brain function and disorders.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rolipram, ®-, C-11 involves the incorporation of the radioactive isotope carbon-11 into the molecular structure. One common method is the use of [11C]carbon monoxide in a carbonylation reaction to introduce the carbon-11 isotope at a carbonyl position . This method is advantageous due to its efficiency and the high molar activity of the resulting compound.
Industrial Production Methods: Industrial production of Rolipram, ®-, C-11 typically involves automated synthesis modules designed for radiopharmaceutical production. These modules ensure the rapid and efficient incorporation of carbon-11, which has a short half-life of approximately 20.4 minutes . The production process is highly regulated to ensure the purity and safety of the radiopharmaceutical for clinical use.
化学反应分析
Types of Reactions: Rolipram, ®-, C-11 primarily undergoes substitution reactions due to the presence of the carbon-11 isotope. These reactions are facilitated by the use of specific reagents and conditions that promote the incorporation of the radioactive isotope into the molecular structure .
Common Reagents and Conditions: Common reagents used in the synthesis of Rolipram, ®-, C-11 include [11C]carbon monoxide and various catalysts that facilitate the carbonylation reaction. The reaction conditions typically involve high pressure and temperature to ensure efficient incorporation of the carbon-11 isotope .
Major Products Formed: The major product formed from these reactions is Rolipram, ®-, C-11 itself, which is used as a PET imaging agent. The high specificity and selectivity of the synthesis process ensure that the final product is of high purity and suitable for clinical applications .
科学研究应用
Rolipram, ®-, C-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In neuroscience, it is used to study the distribution and function of PDE4 in the brain, providing valuable insights into various neurological disorders . In medicine, it is used in clinical trials to investigate the effects of PDE4 inhibitors on cognitive function and mood disorders . Additionally, it has applications in drug development, where it is used to evaluate the efficacy and safety of new PDE4 inhibitors .
作用机制
Rolipram, ®-, C-11 exerts its effects by selectively inhibiting PDE4, an enzyme responsible for the breakdown of cAMP . By inhibiting PDE4, Rolipram, ®-, C-11 increases the levels of cAMP in cells, which in turn modulates various signaling pathways involved in inflammation, cognition, and mood regulation . The molecular targets of Rolipram, ®-, C-11 include PDE4 isoforms distributed in the brain and peripheral tissues .
相似化合物的比较
Similar Compounds: Similar compounds to Rolipram, ®-, C-11 include other PDE4 inhibitors such as roflumilast and apremilast . These compounds share a similar mechanism of action but differ in their chemical structure and clinical applications.
Uniqueness: What sets Rolipram, ®-, C-11 apart from other PDE4 inhibitors is its use as a radiolabeled compound for PET imaging . This unique application allows for the non-invasive study of PDE4 distribution and function in vivo, providing valuable insights that are not possible with non-radiolabeled compounds .
属性
CAS 编号 |
347148-61-2 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
274.34 g/mol |
IUPAC 名称 |
(4R)-4-(3-cyclopentyloxy-4-(111C)methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1/i1-1 |
InChI 键 |
HJORMJIFDVBMOB-ZYZCRDMLSA-N |
手性 SMILES |
[11CH3]OC1=C(C=C(C=C1)[C@H]2CC(=O)NC2)OC3CCCC3 |
规范 SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


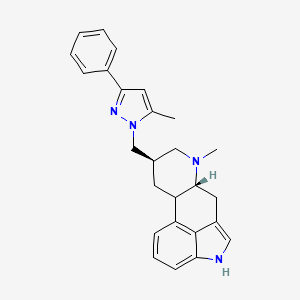
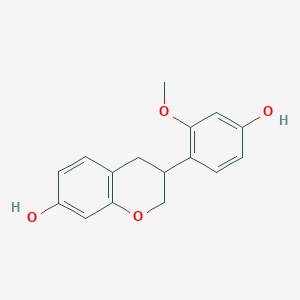
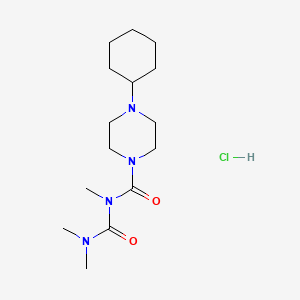
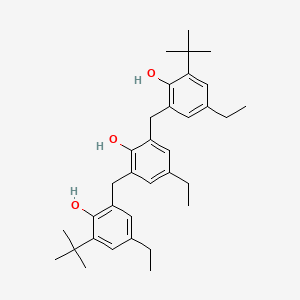
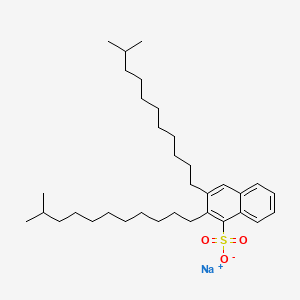
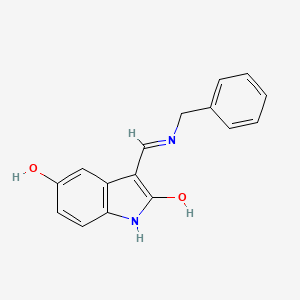

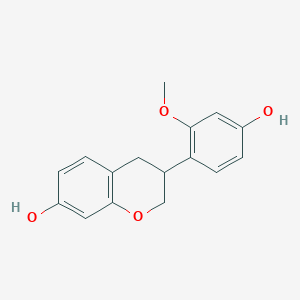


![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
